molecular formula C12H12N2O3 B14399380 Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide CAS No. 86475-99-2

Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide

Cat. No.: B14399380
CAS No.: 86475-99-2
M. Wt: 232.23 g/mol
InChI Key: XHTMHKSZSDFKBD-UHFFFAOYSA-N
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Description

Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of the nitro group and the 1-oxide functionality in this compound makes it unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide typically involves the nitration of 6-(1-methylethyl)quinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or peracids to introduce the 1-oxide functionality.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 6-(1-methylethyl)-4-aminoquinoline, 1-oxide.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline, 6-methyl-: Similar in structure but lacks the nitro and 1-oxide functionalities.

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Isoquinoline derivatives: Structurally related but differ in the position of the nitrogen atom in the ring.

Uniqueness

Quinoline, 6-(1-methylethyl)-4-nitro-, 1-oxide is unique due to the presence of both the nitro group and the 1-oxide functionality, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

86475-99-2

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-nitro-1-oxido-6-propan-2-ylquinolin-1-ium

InChI

InChI=1S/C12H12N2O3/c1-8(2)9-3-4-11-10(7-9)12(14(16)17)5-6-13(11)15/h3-8H,1-2H3

InChI Key

XHTMHKSZSDFKBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-]

Origin of Product

United States

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